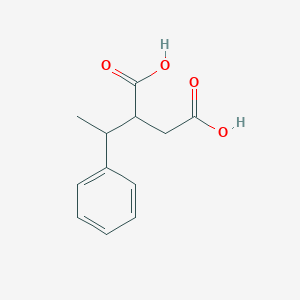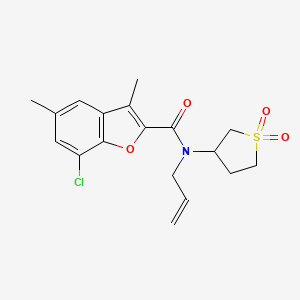![molecular formula C20H21NO2 B5224637 8-[3-(3,5-dimethylphenoxy)propoxy]quinoline](/img/structure/B5224637.png)
8-[3-(3,5-dimethylphenoxy)propoxy]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[3-(3,5-dimethylphenoxy)propoxy]quinoline is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. It is a quinoline derivative that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 8-[3-(3,5-dimethylphenoxy)propoxy]quinoline is not fully understood. However, studies have shown that it inhibits the growth of cancer cells by inducing apoptosis, which is programmed cell death. It also inhibits the production of inflammatory cytokines and exhibits antimicrobial activity by disrupting the cell membrane of bacteria.
Biochemical and Physiological Effects:
Studies have shown that 8-[3-(3,5-dimethylphenoxy)propoxy]quinoline exhibits low toxicity towards normal cells. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. It also inhibits the production of inflammatory cytokines, such as TNF-α and IL-6, by blocking the NF-κB signaling pathway. Additionally, it has been found to disrupt the cell membrane of bacteria, leading to their death.
Advantages and Limitations for Lab Experiments
The advantages of using 8-[3-(3,5-dimethylphenoxy)propoxy]quinoline in lab experiments include its low toxicity towards normal cells, its ability to induce apoptosis in cancer cells, and its antimicrobial properties. However, its limitations include the lack of understanding of its mechanism of action and the need for further studies to determine its efficacy in vivo.
Future Directions
There are several future directions for the study of 8-[3-(3,5-dimethylphenoxy)propoxy]quinoline. One direction is to further investigate its mechanism of action and to determine its efficacy in vivo. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. Additionally, studies could be conducted to determine its potential use in combination with other anticancer drugs or as a potential lead compound for the development of new drugs.
In conclusion, 8-[3-(3,5-dimethylphenoxy)propoxy]quinoline is a chemical compound that has gained a lot of attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Synthesis Methods
The synthesis of 8-[3-(3,5-dimethylphenoxy)propoxy]quinoline has been achieved through several methods. One of the methods involves the reaction of 3,5-dimethylphenol with 3-chloropropylamine hydrochloride to form 3-(3,5-dimethylphenoxy)propylamine. The resulting product is then reacted with 8-chloroquinoline to produce 8-[3-(3,5-dimethylphenoxy)propoxy]quinoline. Other methods involve the use of different starting materials and reagents.
Scientific Research Applications
8-[3-(3,5-dimethylphenoxy)propoxy]quinoline has been studied extensively due to its potential applications in various fields of science. It has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
properties
IUPAC Name |
8-[3-(3,5-dimethylphenoxy)propoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-15-12-16(2)14-18(13-15)22-10-5-11-23-19-8-3-6-17-7-4-9-21-20(17)19/h3-4,6-9,12-14H,5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUJMFHSJNEUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCCOC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![potassium [3-(2-chlorophenoxy)-2-hydroxypropyl]ethylsulfamate](/img/structure/B5224559.png)
![2,4-dichloro-N-[3-chloro-4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5224564.png)
![2-bromo-1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5224566.png)
![3-[4-(2-methoxyethyl)-1-piperazinyl]-5-(2-methylphenyl)-1,2,4-triazine](/img/structure/B5224575.png)
![3-[2-nitro-2-phenyl-1-(2-thienyl)ethyl]-2,4-pentanedione](/img/structure/B5224583.png)
![1-[3-(4-bromophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5224588.png)

![4-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5224609.png)
![[3-amino-6-cyclopropyl-4-(4-fluorophenyl)thieno[2,3-b]pyridin-2-yl](4-bromophenyl)methanone](/img/structure/B5224613.png)
![3-{2-[(2,6-diethylphenyl)amino]-2-oxoethyl}-1,3-benzothiazol-3-ium bromide](/img/structure/B5224616.png)

![2-{[(2-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5224633.png)
![5-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5224641.png)
